molecular formula C15H13ClN2O3 B11022436 4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide

Cat. No.: B11022436
M. Wt: 304.73 g/mol
InChI Key: SGRJQBOQODCQMX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, featuring a chloro group at the 4-position, an ethylphenyl group at the N-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethylphenylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, ethanol), and bases (sodium carbonate).

Major Products Formed

    Reduction: 4-chloro-N-(2-ethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The chloro and ethylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-ethylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.

    4-chloro-N-(2-ethylphenyl)butyramide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-5-3-4-6-13(10)17-15(19)12-8-7-11(16)9-14(12)18(20)21/h3-9H,2H2,1H3,(H,17,19)

InChI Key

SGRJQBOQODCQMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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